1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromobenzyl thioether, an imidazole ring, and a phenoxypropanone group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromobenzyl group is likely to be a good leaving group, making it susceptible to nucleophilic substitution reactions . The imidazole ring might participate in various reactions depending on the conditions .Scientific Research Applications
Deprotonation and Complex Formation
Research has explored the deprotonation of imidazolium salts tethered by substituted phenol, leading to the formation of anionic carbene species and rare magnesium N-heterocyclic carbene (NHC) complexes. These findings have implications in organometallic chemistry and the development of new catalytic materials (Zhang & Kawaguchi, 2006).
Photodynamic Therapy Applications
A study focused on the synthesis and characterization of zinc phthalocyanine derivatives substituted with bromobenzyl groups. These derivatives exhibit significant potential as Type II photosensitizers in photodynamic therapy for cancer treatment, thanks to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Tautomerization and Palladium Complexes
Imidazolium-1-yl phenolates, related to the compound , have been studied for their ability to tautomerize into N-heterocyclic carbenes. These carbenes can be trapped as thiones or palladium complexes, contributing to advancements in the field of carbene chemistry and metal-organic frameworks (Liu, Nieger, Hübner, & Schmidt, 2016).
Mass Spectrometric Analysis in Jet Fuel
Bromobenzyl compounds have been utilized for selective detection of phenol impurities in jet fuel through electrospray ionization mass spectrometry. This method simplifies the complex matrix of jet fuel, enhancing the efficiency of contaminant analysis (Zhu, Janusson, Luo, Piers, Islam, Mcgarvey, Oliver, Granot, & McIndoe, 2017).
Antioxidant and Anticholinergic Activities
Bromophenols, structurally similar to the compound , have been synthesized and tested for their antioxidant and anticholinergic activities. These compounds show potential in pharmacological applications due to their strong radical scavenging and enzyme inhibitory properties (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Cellular Antioxidant Effect
Studies on bromophenols from red algae have demonstrated their potential as natural antioxidants with significant cellular antioxidant effects. These findings suggest applications in food preservation and the development of antioxidant-rich dietary supplements (Olsen, Hansen, Isaksson, & Andersen, 2013).
Mechanism of Action
Target of action
The compound contains a 4,5-dihydro-1H-imidazole ring, which is a structural feature found in many biologically active molecules. Compounds containing this ring are known to interact with various targets, including enzymes, receptors, and ion channels .
Mode of action
The presence of a thioether (sulfanyl) group attached to a bromobenzyl moiety could suggest that this compound might undergo metabolic transformations in the body, leading to the formation of reactive metabolites. These metabolites could interact with cellular targets, leading to changes in cellular functions .
Biochemical pathways
Without specific information about the compound, it’s difficult to predict the exact biochemical pathways it might affect. Based on its structural features, it could potentially interfere with pathways involving enzymes that recognize or are modulated by imidazole rings or bromobenzyl groups .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of polar (imidazole ring) and nonpolar (bromobenzyl and phenoxy groups) parts in this compound could influence its solubility, permeability, and therefore, its absorption and distribution in the body .
Result of action
The cellular and molecular effects of this compound would depend on its specific targets and the nature of its interaction with these targets. It could potentially lead to the modulation of target activity, resulting in changes in cellular signaling and function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other competing molecules .
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-14(24-17-5-3-2-4-6-17)18(23)22-12-11-21-19(22)25-13-15-7-9-16(20)10-8-15/h2-10,14H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIHHVLFUBBDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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